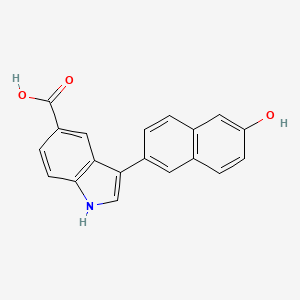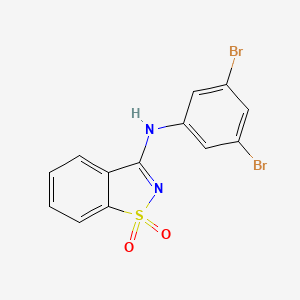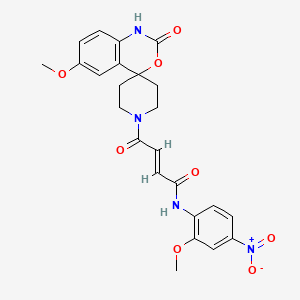
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine is a deuterated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine typically involves the deuteration of fluoranthene followed by amination The deuteration process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C)
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using high-pressure reactors and continuous flow systems to ensure efficient and consistent deuterium incorporation. The amination step can be optimized using automated synthesis equipment to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of deuteration on reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials and as a tracer in environmental studies to track the fate and transport of PAHs.
作用機序
The mechanism of action of 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The pathways involved may include oxidative metabolism by cytochrome P450 enzymes and subsequent conjugation reactions.
類似化合物との比較
Fluoranthene: The non-deuterated parent compound, which shares similar structural features but differs in isotopic composition.
Deuterated PAHs: Other deuterated polycyclic aromatic hydrocarbons, such as deuterated naphthalene or deuterated anthracene, which exhibit similar isotopic effects.
Uniqueness: 1,2,4,5,6,7,8,9,10-Nonadeuteriofluoranthen-3-amine is unique due to its specific deuterium substitution pattern and the presence of an amine group, which can significantly influence its chemical reactivity and biological interactions compared to other deuterated PAHs.
特性
分子式 |
C16H11N |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
1,2,4,5,6,7,8,9,10-nonadeuteriofluoranthen-3-amine |
InChI |
InChI=1S/C16H11N/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,17H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChIキー |
VHGJAFIHUSTRGB-LOIXRAQWSA-N |
異性体SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C4C2=C(C(=C(C4=C(C(=C3[2H])[2H])N)[2H])[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



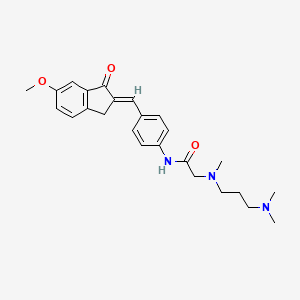
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
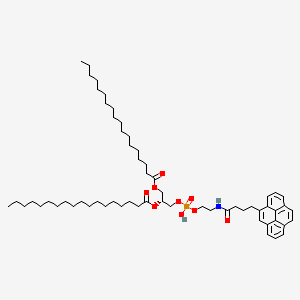

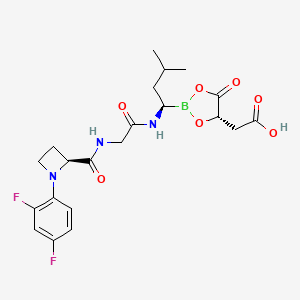
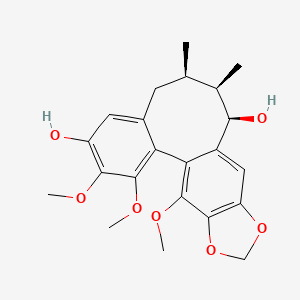
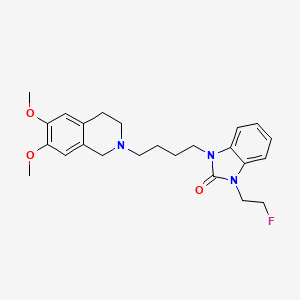
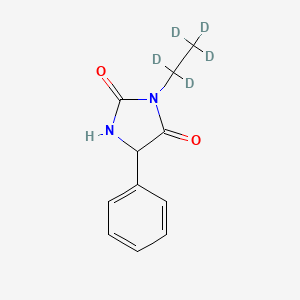
![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
